molecular formula C28H44N2 B14239826 5,5'-Dinonyl-2,2'-bipyridine CAS No. 474234-89-4

5,5'-Dinonyl-2,2'-bipyridine

Cat. No.: B14239826
CAS No.: 474234-89-4
M. Wt: 408.7 g/mol
InChI Key: GPQFZQIPWPTQGF-UHFFFAOYSA-N
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Description

5,5’-Dinonyl-2,2’-bipyridine: is an organic compound belonging to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. This compound is notable for its long nonyl chains attached to the 5th position of each pyridine ring, which imparts unique physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dinonyl-2,2’-bipyridine typically involves the coupling of 5-nonylpyridine under specific conditions. One method involves heating 4-(1-butyl-pentyl)pyridine with palladium on carbon (Pd/C) as a catalyst at 210°C under an argon atmosphere .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 5,5’-Dinonyl-2,2’-bipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5,5’-Dinonyl-2,2’-bipyridine is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their unique optical and electronic properties .

Biology and Medicine: While specific biological applications are limited, bipyridine derivatives are explored for their potential in drug development and as diagnostic agents .

Industry: The compound is used in the preparation of artificial muscles based on nematic triblock copolymers. It is also employed in cyclic voltammetric studies of copper complexes catalyzing atom transfer radical polymerization .

Mechanism of Action

The mechanism of action of 5,5’-Dinonyl-2,2’-bipyridine primarily involves its role as a ligand. It coordinates with metal ions, influencing their electronic properties and reactivity. The nonyl chains provide steric hindrance, affecting the stability and solubility of the resulting complexes .

Molecular Targets and Pathways: The compound targets metal ions, forming coordination complexes that can participate in various catalytic and electronic processes. These complexes are studied for their potential in solar cells, catalysis, and electronic devices .

Comparison with Similar Compounds

Uniqueness: 5,5’-Dinonyl-2,2’-bipyridine is unique due to its long nonyl chains, which impart distinct physical properties such as increased hydrophobicity and altered solubility. These properties make it suitable for specialized applications in materials science and catalysis .

Properties

CAS No.

474234-89-4

Molecular Formula

C28H44N2

Molecular Weight

408.7 g/mol

IUPAC Name

5-nonyl-2-(5-nonylpyridin-2-yl)pyridine

InChI

InChI=1S/C28H44N2/c1-3-5-7-9-11-13-15-17-25-19-21-27(29-23-25)28-22-20-26(24-30-28)18-16-14-12-10-8-6-4-2/h19-24H,3-18H2,1-2H3

InChI Key

GPQFZQIPWPTQGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CN=C(C=C1)C2=NC=C(C=C2)CCCCCCCCC

Origin of Product

United States

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